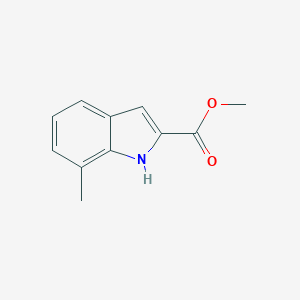

7-méthyl-1H-indole-2-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 7-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Applications De Recherche Scientifique

Methyl 7-methyl-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

Methyl 7-Methylindole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The compound’s physical properties, such as its melting point (151-153℃), boiling point (3317℃), and density (1253 g/cm³), may influence its bioavailability .

Result of Action

Indole derivatives have been reported to exhibit a range of effects due to their interaction with various targets .

Action Environment

The action, efficacy, and stability of Methyl 7-Methylindole-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere . Its physical properties, such as its flash point (154.4℃), may also be relevant in certain environments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methyl-1H-indole-2-carboxylate typically involves the reaction of 7-methylindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of methyl 7-methyl-1H-indole-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 7-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 7-methyl-1H-indole-2-carboxylic acid.

Reduction: Formation of 7-methyl-1H-indole-2-methanol.

Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 1H-indole-7-carboxylate

- Methyl 1H-indole-6-carboxylate

- Methyl 1H-indole-3-carboxylate

Uniqueness

Methyl 7-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development .

Activité Biologique

Methyl 7-methyl-1H-indole-2-carboxylate is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of methyl 7-methyl-1H-indole-2-carboxylate, focusing on its potential as an antiviral agent, particularly against HIV-1 integrase, as well as its anticancer properties and other pharmacological effects.

Antiviral Activity

Recent studies have highlighted the efficacy of indole-2-carboxylic acid derivatives, including methyl 7-methyl-1H-indole-2-carboxylate, in inhibiting HIV-1 integrase. Integrase is a crucial enzyme in the HIV life cycle, facilitating the integration of viral DNA into the host genome.

The antiviral activity is primarily attributed to the ability of these compounds to chelate metal ions (Mg²⁺) within the active site of integrase. This chelation disrupts the enzyme's function, preventing viral replication. For instance, structural optimizations of related compounds have shown improved binding interactions and enhanced inhibitory effects. A notable derivative exhibited an IC₅₀ value of 0.13 μM, demonstrating significant potency against integrase .

Case Study: Methyl 7-Methyl-1H-Indole-2-Carboxylate

In experimental settings, methyl 7-methyl-1H-indole-2-carboxylate was found to inhibit integrase with varying degrees of efficacy depending on structural modifications. The introduction of halogenated groups at specific positions on the indole ring significantly enhanced antiviral activity due to improved π-π stacking interactions with viral DNA .

Anticancer Activity

Indole derivatives have also been studied for their anticancer properties. Methyl 7-methyl-1H-indole-2-carboxylate has shown potential in targeting various cancer cell lines.

Efficacy Against Cancer Cell Lines

In vitro studies indicate that derivatives of indole-2-carboxylic acid exhibit cytotoxic effects against several cancer lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC₅₀ values for these compounds range widely, with some showing effectiveness comparable to standard chemotherapy agents.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.3 |

| Compound B | HepG2 | 5.88 |

| Compound C | A549 | 3.01 |

These findings suggest that structural modifications can lead to significant enhancements in anticancer activity .

Other Biological Activities

Beyond antiviral and anticancer effects, methyl 7-methyl-1H-indole-2-carboxylate may possess other pharmacological properties such as antioxidant and anti-inflammatory activities. These activities are often linked to the compound's ability to modulate oxidative stress and inflammatory pathways in cellular systems.

Antioxidant Activity

The antioxidant potential of indole derivatives has been documented, with some compounds exhibiting significant scavenging activity against free radicals. This property is crucial for protecting cells from oxidative damage, which is a contributing factor in various diseases including cancer and neurodegenerative disorders .

Propriétés

IUPAC Name |

methyl 7-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14-2)12-10(7)8/h3-6,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDNIVYCPCHSRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647388 |

Source

|

| Record name | Methyl 7-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-82-4 |

Source

|

| Record name | Methyl 7-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.